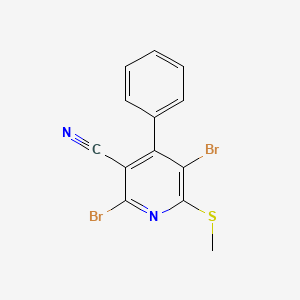![molecular formula C14H9Br2NO3 B14418279 4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate CAS No. 84819-87-4](/img/structure/B14418279.png)
4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibromo-substituted cyclohexadienone moiety linked to an amino phenyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate typically involves the following steps:
Bromination: The starting material, cyclohexa-2,5-dien-1-one, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid. This results in the formation of 3,5-dibromo-4-oxocyclohexa-2,5-dien-1-one.
Amination: The dibromo compound is then reacted with aniline to form the corresponding amino derivative.
Acetylation: Finally, the amino derivative is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer or antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-4-hydroxyphenyl acetate
- 3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate
Uniqueness
4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate stands out due to its unique combination of a dibromo-substituted cyclohexadienone moiety and an amino phenyl acetate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84819-87-4 |
|---|---|
Formule moléculaire |
C14H9Br2NO3 |
Poids moléculaire |
399.03 g/mol |
Nom IUPAC |
[4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl] acetate |
InChI |
InChI=1S/C14H9Br2NO3/c1-8(18)20-11-4-2-9(3-5-11)17-10-6-12(15)14(19)13(16)7-10/h2-7H,1H3 |
Clé InChI |
CANSAWQFKJWHDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


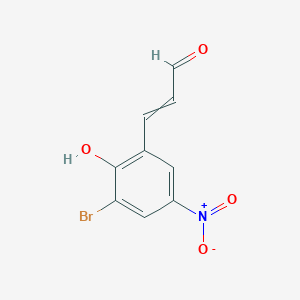

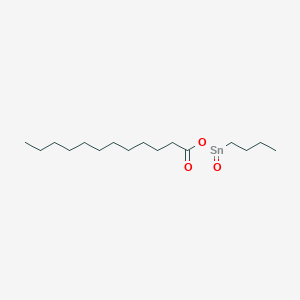
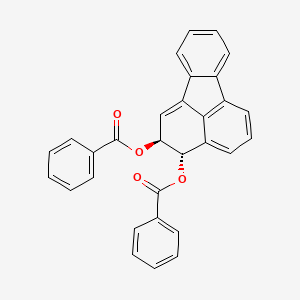
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
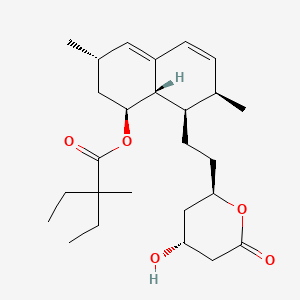
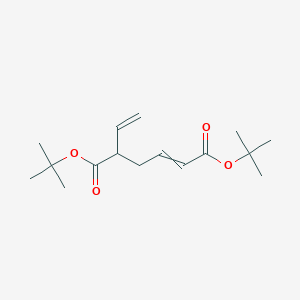
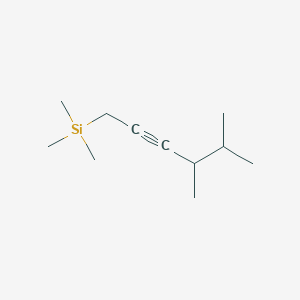
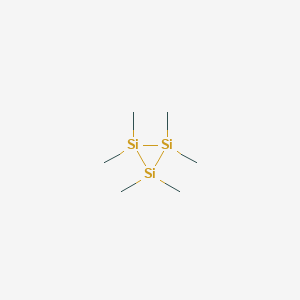
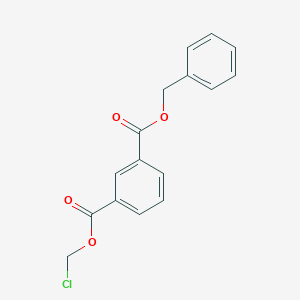
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
